molecular formula C12H11NO5 B11781096 2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde

2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde

Cat. No.: B11781096
M. Wt: 249.22 g/mol
InChI Key: UGSSXNKYIQAGDL-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde is a complex organic compound with a unique structure that includes both hydroxymethyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic systems for the preparation of high-value-added platform compounds from biomass materials . These methods focus on optimizing reaction conditions to achieve high yields and selectivity, often employing advanced catalysts and reaction setups.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols.

Scientific Research Applications

2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxo-4,7-dihydro-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methoxy-1-methyl-4,7-dioxoindole-3-carbaldehyde

InChI

InChI=1S/C12H11NO5/c1-13-7(5-15)6(4-14)10-11(13)8(16)3-9(18-2)12(10)17/h3-4,15H,5H2,1-2H3

InChI Key

UGSSXNKYIQAGDL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)C=O)CO

Origin of Product

United States

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